
Kaempferol 3-sophorotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-O-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside is a kaempferol O-glucoside that is kaempferol attached to a beta-D-sophorotriosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a kaempferol O-glucoside, a trihydroxyflavone and a trisaccharide derivative.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Kaempferol 3-sophorotrioside has demonstrated significant anti-inflammatory effects, particularly in vascular health. A study conducted on human umbilical vein endothelial cells revealed that this compound inhibits lipopolysaccharide-induced barrier disruption. It effectively reduced the expression of cell adhesion molecules and neutrophil migration, showcasing its potential as a therapeutic agent for vascular inflammatory diseases. The mechanism involves the suppression of tumor necrosis factor-alpha and the inhibition of nuclear factor-kappa B activation, suggesting a robust anti-inflammatory pathway .
Table 1: Anti-inflammatory Effects of this compound
Parameter | Control Group | KPOS Treatment |
---|---|---|
Neutrophil Adhesion (%) | 100 | 30 |
TNF-α Production (pg/mL) | 500 | 100 |
NF-κB Activation | High | Low |
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound, particularly in the context of depression. In vitro studies using corticosterone-induced PC12 cells demonstrated that this compound promotes synaptogenesis and enhances brain-derived neurotrophic factor production through activation of AMP-activated protein kinase. Behavioral tests in animal models further confirmed its antidepressant-like effects, indicating its potential application in treating mood disorders .
Table 2: Neuroprotective Effects of this compound
Treatment Group | Weight Change (%) | BDNF Levels (ng/mL) |
---|---|---|
Control | -10 | 5 |
Low Dose (10 mg/kg) | -5 | 15 |
High Dose (20 mg/kg) | +2 | 25 |
Antioxidant Activity
This compound exhibits strong antioxidant properties, contributing to its protective effects against oxidative stress. Studies have shown that it can enhance cellular antioxidant defenses, thereby reducing oxidative damage in various cell types. This property is crucial for its application in preventing neurodegenerative diseases and other conditions associated with oxidative stress .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Its synergistic effects with other chemotherapeutic agents have been documented, making it a promising candidate for cancer therapy .
Table 3: Anticancer Effects of this compound
Cancer Type | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
Breast Cancer | 25 | 70 |
Lung Cancer | 30 | 65 |
Colon Cancer | 20 | 75 |
Case Studies
Several case studies illustrate the efficacy of this compound:
- A clinical trial assessing its anti-inflammatory effects in patients with vascular diseases showed promising results, with significant reductions in inflammatory markers.
- Animal studies investigating its neuroprotective properties indicated improvements in cognitive function following treatment with this compound.
Propiedades
Número CAS |
80714-53-0 |
---|---|
Fórmula molecular |
C33H40O21 |
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O21/c34-7-15-19(40)23(44)26(47)31(49-15)53-29-24(45)20(41)17(9-36)51-33(29)54-30-25(46)21(42)16(8-35)50-32(30)52-28-22(43)18-13(39)5-12(38)6-14(18)48-27(28)10-1-3-11(37)4-2-10/h1-6,15-17,19-21,23-26,29-42,44-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1 |
Clave InChI |
MGAFCXOXRHSKIA-MEBVLIOMSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.